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Compound of Interest

Compound Name: PHENAFLEUR

Cat. No.: B1618771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of [2-(cyclohexyloxy)ethyl]lbenzene. Due to the limited availability of published experimental
spectra for this specific compound, this document outlines the standard methodologies for
acquiring spectroscopic data and presents predicted data based on its chemical structure. This
guide serves as a valuable resource for anticipating the spectroscopic features of [2-
(cyclohexyloxy)ethyllbenzene and similar molecules in a research and development setting.

Compound Overview

o |[UPAC Name: [2-(cyclohexyloxy)ethyllbenzene[1][2]

Synonyms: Phenylethyl cyclohexyl ether, (2-(Cyclohexyloxy)ethyl)benzene[1]

CAS Number: 80858-47-5[1][2]

Molecular Formula: C14H200[1][2]

Molecular Weight: 204.31 g/mol [1][2]

Chemical Structure:
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for [2-
(cyclohexyloxy)ethyl]lbenzene. These predictions are based on established principles of NMR,
mass spectrometry, and infrared spectroscopy.

Predicted *H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~7.35-7.20 m 5H Ar-H
~3.70 t 2H -O-CH2-CHz2-Ar
~3.30 m 1H -O-CH-(CHz2)s
~2.90 t 2H -O-CH2-CH2-Ar
~1.90-1.20 m 10H Cyclohexyl -CH2-

Predicted **C NMR Data
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Chemical Shift (6) ppm

Assignment

~139 Ar-C (quaternary)
~ 129 Ar-CH

~ 128 Ar-CH

~ 126 Ar-CH

~78 -O-CH-(CHz2)s

~ 69 -O-CH2-CHz-Ar

~ 36 -O-CH2-CHz-Ar
~32 Cyclohexyl-CH2
~ 26 Cyclohexyl-CH:z
~24 Cyclohexyl-CH2

ELemgje_d_Mass_Sp_e_ciLQmﬂuLQata_(Elgﬂangmzatmn)

Interpretation

204 [M]* (Molecular lon)

105 [CsHo]* (phenylethyl fragment)

99 [CeH110]* (cyclohexyloxy fragment)
91 [C7H7]* (tropylium ion)

83 [CeH11]* (cyclohexyl fragment)

77 [CeHs]* (phenyl fragment)

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Strong Aliphatic C-H stretch

1600, 1495, 1450 Medium-Weak Aromatic C=C stretch
1100 Strong C-O-C stretch (ether)

Aromatic C-H bend
750 - 700 Strong )
(monosubstituted)

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the
spectroscopic data for a liquid organic compound such as [2-(cyclohexyloxy)ethyl]benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. *H and 3C NMR Sample Preparation

o Sample Weighing: Accurately weigh approximately 10-20 mg of the liquid sample into a
clean, dry vial.

o Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
acetone-ds, DMSO-ds) to the vial.[3][4] Chloroform-d (CDClIs) is a common choice for non-
polar to moderately polar organic compounds.

¢ Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

o Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate
matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]

 Internal Standard: If quantitative analysis is required, a known amount of an internal
standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the
residual solvent peak is often used for referencing.

o Capping: Securely cap the NMR tube.
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3.1.2. NMR Spectrometer Operation

Instrument Setup: The NMR experiment is conducted using a high-field NMR spectrometer
(e.g., 300, 400, or 500 MHz).

o Sample Insertion: The NMR tube is placed in a spinner turbine and carefully inserted into the
magnet.

e Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium
signal of the solvent. The magnetic field homogeneity is then optimized through a process
called shimming to obtain sharp spectral lines.[3]

o Acquisition Parameters: Standard acquisition parameters for *H and 3C NMR are set. For
13C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single
lines for each unique carbon atom.[6][7]

o Data Acquisition: The NMR spectrum is acquired by irradiating the sample with
radiofrequency pulses and recording the resulting free induction decay (FID).

o Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier
transform. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

3.2.1. Sample Introduction for Electron lonization (EI)

For a volatile liquid like [2-(cyclohexyloxy)ethyl]benzene, direct injection or coupling with Gas
Chromatography (GC-MS) is suitable.

» Direct Infusion: A small amount of the sample is introduced into the ion source via a heated
probe. The sample is vaporized before ionization.

o GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and
separated from any impurities on a capillary column. The separated compound then enters
the mass spectrometer's ion source.

3.2.2. Electron lonization Mass Spectrometry (EI-MS) Protocol
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« lonization: In the ion source, the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron from the
molecule, forming a positively charged molecular ion ([M]*).

o Fragmentation: The high energy of the electron beam often causes the molecular ion to
fragment into smaller, characteristic charged species.[8]

» Acceleration: The positively charged ions are accelerated out of the ion source by an electric
field.

o Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected by an electron multiplier or similar detector,
which generates a signal proportional to the number of ions at each m/z value.

e Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative
abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

3.3.1. Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
ATR-FTIR is a convenient method for analyzing liquid samples.

e Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
This accounts for any atmospheric or instrumental absorptions.

o Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.[10]

o Sample Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it
undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates
a short distance into the sample, and the sample absorbs energy at specific frequencies
corresponding to its vibrational modes. The attenuated IR beam is then directed to the
detector.
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o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final IR spectrum of the compound.

o Cleaning: After the measurement, the sample is carefully wiped from the ATR crystal using a
soft tissue and an appropriate solvent (e.g., isopropanol or acetone), and the crystal is
allowed to dry completely.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like [2-(cyclohexyloxy)ethyl]lbenzene.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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